![molecular formula C20H17N7O2 B4140247 6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline](/img/structure/B4140247.png)
6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline
Overview
Description
6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline (NBQX) is a competitive antagonist of the ionotropic glutamate receptor, which is a type of receptor that is activated by the neurotransmitter glutamate. NBQX is widely used in scientific research as a tool to study the role of glutamate receptors in the brain and to investigate potential treatments for neurological disorders.
Mechanism of Action
6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline binds to the ionotropic glutamate receptor and prevents the binding of glutamate, which is a key neurotransmitter in the brain. By blocking the activity of glutamate receptors, 6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline can reduce the excitability of neurons and prevent excessive neuronal activity that can lead to seizures and other neurological disorders.
Biochemical and Physiological Effects:
6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline has been shown to have a number of biochemical and physiological effects in the brain. For example, 6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline can reduce the release of glutamate and other neurotransmitters, and can also modulate the activity of other ion channels and receptors. In addition, 6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline is that it is a highly selective and potent antagonist of the ionotropic glutamate receptor, which makes it a valuable tool for studying the role of glutamate receptors in the brain. However, one limitation of 6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline is that it can also block other types of ion channels and receptors, which can complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on 6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline and its role in neurological disorders. One area of interest is the development of more selective and potent antagonists of the ionotropic glutamate receptor, which could have greater therapeutic potential. Another area of interest is the investigation of the neuroprotective effects of 6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline and other glutamate receptor antagonists, which could provide new insights into the treatment of neurodegenerative diseases. Finally, there is a need for further research on the potential side effects and limitations of 6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline and other glutamate receptor antagonists, in order to better understand their safety and efficacy in clinical settings.
Scientific Research Applications
6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline has been extensively used in scientific research to investigate the role of glutamate receptors in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 6-nitro-2,3-bis(2-phenylhydrazino)quinoxaline has also been used to study the mechanisms of action of other drugs that target glutamate receptors.
properties
IUPAC Name |
1-[6-nitro-3-(2-phenylhydrazinyl)quinoxalin-2-yl]-2-phenylhydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O2/c28-27(29)16-11-12-17-18(13-16)22-20(26-24-15-9-5-2-6-10-15)19(21-17)25-23-14-7-3-1-4-8-14/h1-13,23-24H,(H,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQBBOHMWCESNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2NNC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-Nitro-3-(2-phenylhydrazinyl)quinoxalin-2-yl]-2-phenylhydrazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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